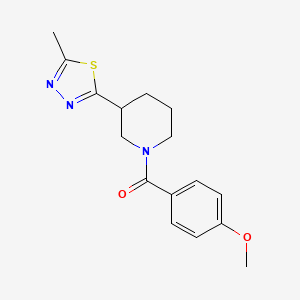

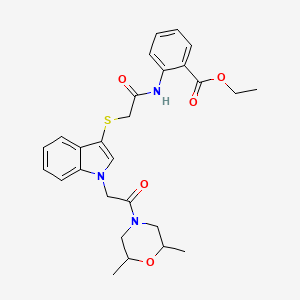

![molecular formula C17H17N5OS B2774129 6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2176201-25-3](/img/structure/B2774129.png)

6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular formula of the compound is C17H17N5OS, and it has a molecular weight of 339.42. The compound’s structure includes a dihydropyridazinone core and a thieno [3,2-d]pyrimidine moiety.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido [2,3- d ]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Physical And Chemical Properties Analysis

The compound has a melting point of 265–266 °C. Its IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O). Its 1H NMR spectrum shows signals at 3.39–3.41 ppm (m, 4H, CH2), 3.89–3.91 ppm (m, 4H, CH2), 6.81–8.03 ppm (m, 14H, ArH), 8.47 ppm (s, 1H, =CH), and 10.52 ppm (s, 1H, NH, D2O exchangeable). Its 13C NMR spectrum shows signals at various chemical shifts .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of thieno[2,3-d]pyrimidine derivatives has been widely explored due to their significant potential in pharmaceuticals. Studies have shown innovative methods for preparing these compounds, highlighting their reactivity towards different reagents for biological evaluation. For instance, Rashad et al. (2009) discussed the preparation of novel pyrazoles, isoindole-diones, and pyridazin-3(2H)-ones from thieno[2,3-d]pyrimidinyl hydrazines, some of which demonstrated potent antimicrobial activity (Rashad et al., 2009). Similarly, El-Sherbeny et al. (1995) synthesized a series of amino and aminocyclopenteno/cyclohexeno thieno[2,3-d]pyrimidinones, reporting their antimicrobial, antiviral, and cytotoxic activities (El-Sherbeny et al., 1995).

Biological Evaluation

The antimicrobial and antiviral activities of thieno[2,3-d]pyrimidine derivatives have been a focal point of research. Ibrahim & Behbehani (2014) established a general route for synthesizing pyridazin-3-one derivatives and explored their utility in synthesizing fused azines, showing the diversity of biological activities these compounds can exhibit (Ibrahim & Behbehani, 2014). Moreover, Dangar (2017) discussed the preparation and antimicrobial screening of dihydropyrimidine derivatives, further emphasizing the relevance of these compounds in medicinal chemistry (Dangar, 2017).

Antimicrobial Activity

The study of thieno[2,3-d]pyrimidine derivatives for antimicrobial properties has yielded promising results. Hassan (2006) synthesized new derivatives containing the thieno[2,3-d]pyrimidin-tetrazine system, evaluating their biological activity and discovering compounds with significant efficacy (Hassan, 2006). Candia et al. (2017) characterized spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives for antimicrobial activity against clinical isolates, demonstrating moderate and selective activity against Gram-positive bacteria strains (Candia et al., 2017).

Eigenschaften

IUPAC Name |

6-cyclopropyl-2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c23-15-4-3-14(12-1-2-12)20-22(15)9-11-7-21(8-11)16-13-5-6-24-17(13)19-10-18-16/h3-6,10-12H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNCFYVAKHJLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C5C=CSC5=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

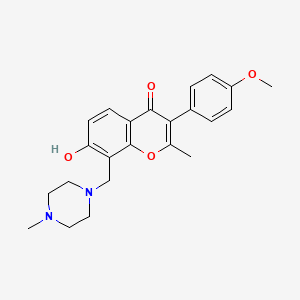

![3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)propyl acetate](/img/structure/B2774048.png)

![Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2774051.png)

![5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2774052.png)

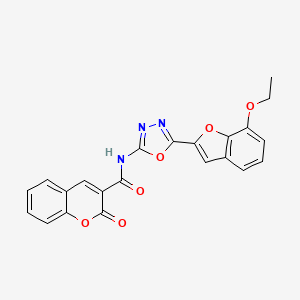

![6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2774055.png)

![Ethyl 4-[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2774063.png)

![4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774064.png)

![N-(4-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2774069.png)